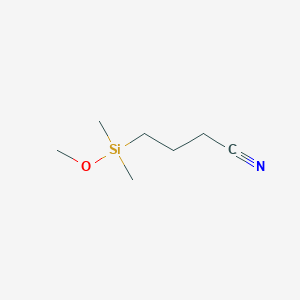

3-Cyanopropyldimethylmethoxysilane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[methoxy(dimethyl)silyl]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOSi/c1-9-10(2,3)7-5-4-6-8/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFCIYUZZWZEHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369999 | |

| Record name | 4-[Methoxy(dimethyl)silyl]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143203-47-8 | |

| Record name | 4-[Methoxy(dimethyl)silyl]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic and Theoretical Investigations of 3 Cyanopropyldimethylmethoxysilane Reactivity

Computational Chemistry Approaches to Organosilane Reaction Mechanisms

The reactivity of 3-Cyanopropyldimethylmethoxysilane is primarily governed by the hydrolysis of its methoxy (B1213986) group and subsequent condensation reactions. Computational chemistry provides a powerful framework for investigating the kinetics and mechanisms of these fundamental processes.

A key reaction for alkoxysilanes is hydrolysis, which initiates the formation of reactive silanol (B1196071) (Si-OH) groups. nih.gov Computational studies, often employing Density Functional Theory (DFT), can model the reaction pathway, identify transition states, and calculate activation energies. For instance, studies on the closely related compound 3-cyanopropyltriethoxysilane (B86997) (CTES) have determined the activation energy for hydrolysis to be approximately 20 kJ/mol in alkaline conditions and 58 kJ/mol in acidic media, highlighting the significant influence of pH on the reaction kinetics. researchgate.net Such computational models help in theoretically predicting the optimal conditions for controlled hydrolysis and condensation. researchgate.net

The general mechanism, which can be explored computationally, involves several steps:

Nucleophilic Attack : A water molecule (or hydroxide (B78521) ion in basic conditions) attacks the silicon atom. nih.gov

Intermediate Formation : A pentacoordinate silicon intermediate is formed. nih.gov

Proton Transfer : A proton is transferred to the methoxy group, forming a methanol (B129727) leaving group.

Product Formation : The Si-O bond to the leaving group breaks, yielding a silanol and a methanol molecule. nih.gov

DFT and post-Hartree-Fock methods are the computational tools of choice for these investigations, providing a balance between accuracy and computational cost for studying reaction mechanisms in organosilicon chemistry. nih.gov These approaches allow for the detailed exploration of potential energy surfaces, providing valuable insights into the stability of intermediates and the energy barriers of reaction steps. nih.gov

A summary of computationally derived kinetic parameters for a representative cyanopropylalkoxysilane hydrolysis is presented below.

| Parameter | Acidic Medium (pH < 7) | Alkaline Medium (pH > 7) |

| Reaction Mechanism | Endothermic | Exothermic |

| Activation Energy (Ea) | ~58 kJ/mol | ~20 kJ/mol |

| Rate-Determining Step | Hydrolysis of the first alkoxy group | Hydrolysis of the first alkoxy group |

| This table presents representative data for the hydrolysis of 3-cyanopropyltriethoxysilane, a close analog of this compound, based on findings from kinetic studies. researchgate.net |

Quantum Chemical Studies of Electronic Structure and Bonding in this compound and its Derivatives

Quantum chemical calculations, particularly DFT, are essential for understanding the electronic structure and bonding characteristics of this compound. nih.gov These studies provide detailed information on charge distribution, molecular orbitals, and reactivity descriptors, which dictate how the molecule interacts with other species and surfaces.

HOMO-LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the molecule's ability to donate or accept electrons. The energy gap between them is a crucial indicator of chemical reactivity and stability. researchgate.net

Natural Bond Orbital (NBO) Analysis : This analysis provides insights into the charge distribution on each atom, revealing the partial positive charge on the silicon atom and the partial negative charges on the oxygen and nitrogen atoms.

Adsorption Energy : DFT can be used to calculate the energy released when the silane (B1218182) molecule adsorbs onto a surface, indicating the strength of the interaction. researchgate.net

The synergistic effects of the cyano and methoxy functional groups can also be investigated, revealing how they collectively influence the molecule's energy band structure and potential reaction pathways. mdpi.com

Below is a table of hypothetical, yet representative, quantum chemical data for this compound, illustrating the typical outputs of such calculations.

| Calculated Property | Value | Significance |

| HOMO Energy | -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | -0.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 7.0 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 D | Indicates high molecular polarity |

| NBO Charge on Si | +1.8 e | Shows the electrophilic nature of the silicon center |

| NBO Charge on N | -0.5 e | Shows the nucleophilic nature of the cyano group |

| This table contains representative values typical for functionalized organosilanes as determined by DFT calculations. researchgate.netcfsilicones.com |

Molecular Modeling of Interfacial Reactions and Surface Interactions involving this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic processes that occur at the interface between this compound and a substrate, such as silica (B1680970) or a metal oxide. youtube.commdpi.com These simulations model the movement and interaction of thousands of atoms over time, providing a detailed picture of adsorption, film formation, and interfacial structure. mdpi.com

When modeling the interaction with a hydroxylated surface like silica, MD simulations can reveal several key processes:

Physisorption : Initially, the silane molecule may form hydrogen bonds with the surface hydroxyl groups. ajol.info

Chemisorption : Following hydrolysis of the methoxy group, the resulting silanol can undergo a condensation reaction with a surface hydroxyl group, forming a strong, covalent Si-O-Si bond. mdpi.com MD simulations have shown that the formation of the first covalent bond is often the most significant, with geometric constraints and pre-existing hydrogen bond networks on the surface creating an energy barrier for subsequent bond formations from the same molecule. researchgate.net

Self-Condensation : Silanol molecules can also react with each other, leading to the formation of a cross-linked polysiloxane network on the surface. nih.gov

By calculating the interaction energy, which consists of van der Waals and electrostatic components, MD simulations can quantify the strength of adhesion between the silane layer and the substrate. researchgate.net These simulations help in understanding how factors like surface coverage and the presence of water affect the structure and stability of the resulting functionalized layer.

The table below illustrates typical interaction energy components that can be calculated using MD simulations for a silane at a silica interface.

| Interaction Type | Energy Contribution (kcal/mol) | Description |

| van der Waals Energy | -45 | Non-bonded interactions due to temporary dipoles |

| Electrostatic Energy | -80 | Interactions due to permanent partial charges |

| Total Interaction Energy | -125 | Overall strength of the silane-surface interaction |

| This table presents illustrative interaction energies for a silane coupling agent at an inorganic interface, as determined through molecular dynamics simulations. researchgate.net |

Predictive Simulations of Material Performance in Functionalized Systems Derived from this compound

A major application of computational modeling is to predict the macroscopic performance of materials functionalized with this compound. By simulating the mechanical response of a composite system at the atomic level, researchers can gain insights into properties like adhesion strength, toughness, and durability. nih.gov

MD simulations are used to build virtual models of composite materials, for instance, a polymer matrix reinforced with silica fillers where the silane acts as a coupling agent at the interface. researchgate.net By applying simulated mechanical stress (e.g., tension or shear) to these models, it is possible to predict performance metrics:

Interfacial Shear Strength : Simulations can measure the force required to shear the polymer off the functionalized filler surface, providing a direct measure of adhesion. mdpi.com

Traction-Separation Law : This describes the relationship between the stress applied to an interface and the resulting separation (damage). researchgate.net Calculating this allows for the prediction of fracture toughness and failure mechanisms.

These predictive simulations are invaluable for materials design, allowing for the virtual screening of different silane structures and concentrations to optimize the performance of the final composite material without extensive experimental trial and error. researchgate.net

The following table shows an example of how MD simulations can predict the enhancement of mechanical properties at an interface due to silane functionalization.

| Property | Unmodified Interface | Interface with Silane |

| Maximum Stress (GPa) | 0.8 | 1.1 |

| Separation Energy (J/m²) | 0.5 | 0.9 |

| Failure Mode | Adhesive (at interface) | Cohesive (within polymer) |

| This table provides representative data illustrating how silane coupling agents enhance interfacial mechanical properties in composites, as predicted by molecular dynamics simulations. researchgate.net |

Advanced Analytical Characterization Methodologies in Research on 3 Cyanopropyldimethylmethoxysilane Derived Materials

Spectroscopic Techniques for Chemical State and Bonding Analysis

Spectroscopic methods are indispensable for probing the chemical nature of 3-Cyanopropyldimethylmethoxysilane-derived materials. These techniques allow researchers to identify functional groups, analyze chemical states, and understand the structural arrangements of molecules.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the top 5-10 nanometers of a material's surface. wikipedia.orgcarleton.edu By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS provides detailed information about the elements present and their bonding environments. wikipedia.orgresearchgate.net

In the context of materials derived from this compound, XPS is crucial for confirming the successful grafting of the silane (B1218182) onto a substrate and for analyzing the chemical transformations of the cyanopropyl group. The high-resolution spectra of core levels such as C1s, N1s, Si2p, and O1s offer valuable insights. For instance, the N1s peak can confirm the presence of the nitrile group (-C≡N) and distinguish it from other nitrogen-containing functionalities that might arise from subsequent chemical modifications. researchgate.netresearchgate.netnih.gov Similarly, the deconvolution of the C1s spectrum can identify carbon atoms in different chemical environments, such as C-Si, C-C, and C-N bonds. researchgate.net

Table 1: Representative XPS Binding Energies for Functional Groups in Silane-Derived Materials

| Element | Functional Group | Typical Binding Energy (eV) |

| C1s | C-Si | ~283.7 |

| C1s | C-C | ~284.8 |

| C1s | C-N | ~285.6 |

| N1s | -C≡N | ~399-400 |

| Si2p | Si-O | ~102-103 |

| O1s | Si-O | ~532-533 |

Note: Exact binding energies can vary depending on the specific chemical environment and instrument calibration.

Fourier-Transform Infrared (FTIR) Spectroscopy for Crosslinking and Functional Group Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and studying the crosslinking reactions in polymers. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to different chemical bonds.

For materials incorporating this compound, FTIR is instrumental in tracking the key chemical transformations. The characteristic absorption band for the nitrile group (-C≡N) typically appears in the range of 2240-2260 cm⁻¹. The presence and intensity of this peak can confirm the incorporation of the cyanopropyl functionality.

Furthermore, FTIR is widely used to monitor the hydrolysis and condensation reactions of the methoxysilane (B1618054) groups, which lead to the formation of a crosslinked siloxane network (Si-O-Si). iau.irethz.ch The disappearance or decrease in the intensity of peaks associated with Si-O-CH₃ groups (around 1192 cm⁻¹ and 1096 cm⁻¹) and the appearance of a broad band corresponding to Si-O-Si linkages (typically in the 1000-1130 cm⁻¹ region) provide direct evidence of crosslinking. iau.irresearchgate.netippi.ac.ir

Table 2: Key FTIR Absorption Bands for this compound and its Derived Materials

| Wavenumber (cm⁻¹) | Assignment | Significance |

| 2240-2260 | -C≡N stretch | Presence of the cyanopropyl group |

| 2975-2850 | C-H stretch | Aliphatic chains |

| 1192, 1096 | Si-O-CH₃ stretch | Unreacted methoxysilane groups |

| 1000-1130 | Si-O-Si stretch | Crosslinked siloxane network |

| 815 | Si-C stretch | Silane carbon bond |

Circular Dichroism (CD) Spectroscopy for Structural Analysis in Biomaterial Applications

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for studying the secondary and tertiary structures of chiral molecules, such as proteins and nucleic acids. In the context of biomaterials derived from this compound, CD spectroscopy can provide insights into the conformational changes of biomolecules upon immobilization or interaction with the functionalized surface. For instance, if the cyanopropyl group is used as a linker to attach a protein to a surface, CD spectroscopy could be employed to assess whether the protein retains its native, functional conformation. Terahertz circular dichroism (TCD) is an emerging area that shows promise for analyzing the mesoscale chiral architecture of macromolecules in biomaterials. nih.gov

Microscopic and Imaging Techniques for Morphological and Structural Elucidation

Microscopy techniques are essential for visualizing the surface morphology and microstructure of materials at various length scales. These methods provide a direct view of the physical characteristics of the this compound-derived materials.

Atomic Force Microscopy (AFM) for Nanoscale Surface Roughness and Feature Assessment

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with nanoscale precision. longdom.orgspectraresearch.comicspicorp.com It works by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. AFM is particularly well-suited for quantifying surface roughness and characterizing nanoscale features. oxinst.comsciopen.com

In the study of this compound-derived films and coatings, AFM is used to measure parameters such as the average surface roughness (Sa) and root-mean-square roughness (Sq). icspicorp.com This information is critical for applications where surface smoothness is important. AFM can also be used to assess the homogeneity of a coating and to identify any defects or irregularities on the surface. researchgate.netustb.edu.cn

Table 3: Comparison of Surface Roughness Data from AFM Analysis

| Material | Surface Roughness (Ra) | Reference |

| Uncoated Silicon Wafer | ~0.10 ± 0.02 µm (Profilometer) | sciopen.com |

| Uncoated Silicon Wafer | ~0.034 ± 0.0018 µm (AFM) | sciopen.com |

| Functionalized Silica (B1680970) Nanoparticle Coated Surface | Average roughness ~95 nm | researchgate.net |

Note: Ra denotes the arithmetic average roughness. The values can vary based on the specific sample preparation and measurement conditions.

Thermal Analysis Techniques for Material Stability and Transitions

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. tudelft.nl These methods are fundamental in characterizing the stability, processing parameters, and service life of polymeric materials derived from this compound.

Differential Scanning Calorimetry (DSC) is a powerful and widely used thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.denih.gov It provides quantitative information about the thermal transitions a material undergoes, which are directly related to its molecular structure and mechanical behavior. eag.com

For polymers incorporating this compound, DSC is instrumental in determining key thermomechanical properties:

Glass Transition Temperature (Tg): This is the temperature at which an amorphous or semi-crystalline polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de The Tg is a critical parameter as it often defines the upper use temperature for a material in structural applications. A significant change in properties like stiffness and elasticity occurs at this transition. kinampark.comtainstruments.com

Melting Temperature (Tm): For semi-crystalline polymers, this is the temperature at which the crystalline domains melt, leading to a transition from a solid to a liquid state. kinampark.com

Crystallization Temperature (Tc): This is the temperature at which a polymer crystallizes upon cooling from the melt, an exothermic process. kinampark.com

A key application of DSC in the study of thermosetting polymers, such as those formed through the crosslinking of silane-functionalized precursors, is the investigation of crosslink density. The degree of crosslinking has a profound effect on the material's properties. An increase in crosslink density restricts the mobility of polymer chains. researchgate.net This restriction is directly observable in the DSC thermogram.

Typically, as the crosslink density of a polymer network increases:

The glass transition temperature (Tg) increases . With more crosslinks, more thermal energy is required to induce the large-scale segmental motion that characterizes the glass transition. researchgate.netresearchgate.net

The magnitude of the change in heat capacity (ΔCp) at Tg decreases . The transition becomes broader and less pronounced because a smaller fraction of the polymer is able to participate in the segmental motion. researchgate.net

Crystallization and melting may be suppressed or eliminated . The extensive, rigid network formed by high crosslinking can prevent the polymer chains from organizing into ordered crystalline structures. mdpi.com

By analyzing these changes, researchers can use DSC to indirectly quantify the extent of cure and the final crosslink density of materials derived from this compound, correlating these structural features with desired mechanical and thermal performance. researchgate.netmdpi.com

Table 2: Effect of Crosslinker Concentration on Thermal Properties of a this compound-based Polymer as Determined by DSC

| Sample ID | Crosslinker Concentration (%) | Glass Transition Temp (Tg) (°C) | ΔCp at Tg (J/g°C) | Melting Enthalpy (ΔHm) (J/g) |

| CPDMS-1 | 1.0 | 45.5 | 0.35 | 25.8 |

| CPDMS-2 | 2.5 | 58.2 | 0.28 | 15.3 |

| CPDMS-3 | 5.0 | 75.8 | 0.19 | 4.1 |

| CPDMS-4 | 10.0 | 92.3 | 0.12 | Not Detected |

Q & A

Basic: What analytical techniques are recommended to confirm the purity and structural integrity of 3-Cyanopropyldimethylmethoxysilane?

To verify purity and structure, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of cyanopropyl, dimethyl, and methoxysilyl groups. Fourier-transform infrared spectroscopy (FTIR) can identify functional groups like Si-O-C (stretch ~1,080 cm⁻¹) and C≡N (stretch ~2,250 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) is ideal for detecting volatile impurities, while elemental analysis validates stoichiometry. For quantification, use Karl Fischer titration to assess moisture content, as silanes are moisture-sensitive .

Basic: What safety protocols should be prioritized when handling this compound in the laboratory?

Use nitrogen-purged gloveboxes or Schlenk lines to minimize exposure to moisture and oxygen. Wear chemical-resistant gloves (e.g., nitrile) and eye protection to prevent skin/eye irritation. Work in a fume hood to avoid inhalation of vapors, as silanes may release methanol during hydrolysis. Store the compound in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent premature hydrolysis. Avoid contact with strong oxidizers, acids, or bases to prevent exothermic reactions .

Advanced: How can competing hydrolysis and condensation reactions be controlled during surface functionalization using this compound?

Control reaction kinetics by adjusting solvent polarity (e.g., toluene for slower hydrolysis) and water content (<50 ppm). Catalyze hydrolysis with trace acetic acid (0.1–1 mol%) to stabilize intermediates. Use substoichiometric water (0.5–1 equivalent) to favor monolayer formation over polymerization. Monitor reaction progress via dynamic light scattering (DLS) to detect particle aggregation, indicating uncontrolled condensation. Post-functionalization, rinse substrates with anhydrous solvents to remove unreacted silane .

Advanced: What strategies resolve discrepancies in reported reactivity of this compound across different substrates (e.g., silica vs. metal oxides)?

Substrate-specific reactivity arises from differences in surface hydroxyl density and acidity. For silica (high –OH density), use pre-drying at 120°C under vacuum to activate surface sites. For metal oxides (e.g., TiO₂, Al₂O₃), employ pH-adjusted solutions (e.g., ethanol-water at pH 4–5) to protonate surface –OH groups, enhancing silane adsorption. Quantify grafting density via thermogravimetric analysis (TGA) or X-ray photoelectron spectroscopy (XPS) . Cross-validate with contact angle measurements to assess hydrophobicity changes .

Basic: How should this compound be stored to maintain stability over long-term experiments?

Store in amber glass bottles with PTFE-lined caps to prevent light-induced degradation and moisture ingress. Maintain an inert atmosphere (argon/nitrogen) and temperature ≤8°C . For aliquots, use septum-sealed vials with headspace purged with inert gas. Periodically test stability via NMR or FTIR to detect hydrolysis products like silanols or methanol .

Advanced: What mechanistic insights explain the role of this compound in improving interfacial adhesion in composite materials?

The cyanopropyl group enhances adhesion via polar interactions (e.g., hydrogen bonding with polymers) and covalent bonding (methoxysilyl groups anchor to inorganic surfaces). In epoxy composites, the nitrile group participates in catalytic curing by coordinating with amine hardeners. Characterize interfacial bonding using XPS (to detect Si–O–M bonds) and atomic force microscopy (AFM) to map adhesion forces at the nanoscale .

Basic: What solvent systems are optimal for depositing this compound onto hydrophilic substrates?

Use anhydrous toluene or hexane for hydrophobic substrates to minimize premature hydrolysis. For hydrophilic surfaces (e.g., glass), employ ethanol-water mixtures (95:5 v/v) adjusted to pH 5 with acetic acid. Avoid polar aprotic solvents (e.g., DMF, DMSO), which may deactivate the silane via solvolysis .

Advanced: How do steric effects from the dimethyl and methoxy groups influence the grafting efficiency of this compound?

Dimethyl groups reduce steric hindrance compared to bulkier substituents (e.g., triethoxy), enabling higher surface coverage. Methoxy groups hydrolyze faster than ethoxy, accelerating monolayer formation. However, excessive methoxy substitution can lead to multilayer adsorption due to rapid condensation. Compare grafting densities using ellipsometry or quartz crystal microbalance (QCM) to optimize substituent ratios .

Basic: What spectroscopic signatures distinguish hydrolyzed byproducts of this compound?

Hydrolysis generates silanols (Si–OH) , detectable via FTIR (broad peak ~3,200–3,600 cm⁻¹). Condensation products (Si–O–Si) show a characteristic FTIR band at ~1,020–1,100 cm⁻¹. In ¹H NMR, methanol (from methoxy hydrolysis) appears as a singlet at δ 3.3 ppm. Monitor these signals to assess degradation during storage .

Advanced: What computational methods predict the reactivity of this compound with specific functional groups in hybrid materials?

Use density functional theory (DFT) to model adsorption energies on substrates (e.g., SiO₂). Molecular dynamics (MD) simulations can predict self-assembly behavior in solvent environments. Validate predictions with sum-frequency generation (SFG) spectroscopy to probe interfacial molecular orientation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.